N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
Description
This compound features a spiro[indoline-3,2'-thiazolidine] core with a 4-fluorophenyl substituent at the 3' position and a 2,4-dimethylphenylacetamide group at the 1-position. The spiro architecture confers conformational rigidity, while the fluorophenyl and acetamide moieties are critical for intermolecular interactions, such as hydrogen bonding and hydrophobic effects.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)-5'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O3S/c1-16-4-10-22(18(3)12-16)29-24(32)14-30-23-11-5-17(2)13-21(23)27(26(30)34)31(25(33)15-35-27)20-8-6-19(28)7-9-20/h4-13H,14-15H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRAFZWCQNZWRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)C)C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique spiro structure that combines elements from indoline and thiazolidin systems. Its molecular formula is , and it has a molecular weight of approximately 371.47 g/mol.
Biological Activity Overview
The biological activity of this compound is primarily evaluated through its anticancer properties and potential antimicrobial effects. Several studies have reported on its efficacy against various cancer cell lines and its mechanism of action.
Anticancer Activity
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and arresting the cell cycle at the G1 phase. This is significant for compounds targeting cancer treatment as it suggests a dual mechanism of action—both inhibiting proliferation and promoting cell death.
- In Vitro Studies : Recent research has demonstrated that derivatives similar to the target compound exhibit IC50 values ranging from 0.11 to 5.51 µM against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) . These values indicate potent cytotoxic activity compared to established chemotherapeutics.
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| N-(2,4-dimethylphenyl)... | MCF-7 | 0.48 | |
| N-(2,4-dimethylphenyl)... | HCT-116 | 1.54 | |
| Reference Compound (Doxorubicin) | MCF-7 | 1.93 |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Preliminary studies have indicated activity against multi-drug resistant strains of bacteria, suggesting its potential use in treating infections where conventional antibiotics fail.
Case Studies
- Study on Indole Derivatives : A study focused on similar indole-based compounds reported that modifications in substituents significantly influenced their biological activity. The presence of electron-withdrawing groups increased the anticancer efficacy .
- Thiazolidin Derivatives : Research involving thiazolidin derivatives highlighted their ability to inhibit bacterial growth effectively, with several compounds showing lower MIC (Minimum Inhibitory Concentration) values than traditional antibiotics .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it suitable for research in various fields:
Anticancer Activity
Research indicates that this compound may inhibit cancer cell proliferation by targeting key signaling pathways such as the phosphatidylinositol-3-kinase (PI3K) pathway. Studies have shown significant reductions in cell viability in various cancer cell lines at concentrations as low as 10 µM.
Antioxidant Properties
The presence of furan and thiazolidine moieties suggests potential antioxidant effects. Compounds with similar structures have demonstrated the ability to scavenge free radicals and protect against oxidative damage in cellular environments.
Anti-inflammatory Effects
Similar compounds have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. Animal studies have reported decreased paw edema and inflammatory markers following administration of related compounds.
Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound effectively inhibited the growth of several cancer cell lines by disrupting the PI3K/Akt/mTOR signaling pathway. The results indicated a marked decrease in cell viability, suggesting its potential as an anticancer agent.
Oxidative Stress Protection
Research highlighted that compounds containing furan rings exhibited strong antioxidant activity in vitro, significantly reducing oxidative stress markers in human cell cultures exposed to hydrogen peroxide.
Anti-inflammatory Potential
In vivo studies involving animal models indicated that derivatives similar to N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide led to significant reductions in inflammatory responses, showcasing their therapeutic potential for treating inflammatory diseases.
Summary of Biological Activities
Comparison with Similar Compounds
Core Structure and Substitution Patterns
Key Structural Features :
- Spiro[indoline-thiazolidine] backbone: Shared with compounds like 2-(benzo[d]thiazol-2-ylthio)-N-(2,4'-dioxospiro[indolin-3,2'-thiazolidin)-3'yl)acetamide (). The spiro system enhances metabolic stability compared to non-rigid analogs .
- 4-Fluorophenyl group : Present in the target compound and analogs such as 2-(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)imidazo-thiazolyl]pyridin-2-yl}acetamide (). Fluorine improves lipophilicity and bioavailability by reducing oxidative metabolism .
- Acetamide linkage : Common in compounds like N-[4-acetyl-5-(4-fluorophenyl)-thiadiazol-2-yl]acetamide (). This group facilitates hydrogen bonding with biological targets, such as enzymes or receptors .
Physicochemical and Spectral Analysis
- NMR Profiling : As in , chemical shifts in regions A (39–44 ppm) and B (29–36 ppm) differentiate substituent effects. The target compound’s methyl and fluorophenyl groups would cause distinct deshielding patterns .
- Thermal Stability : Pesticide analogs like oxadixyl () with dimethylphenyl groups show high melting points (>200°C), suggesting similar thermal resilience in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
